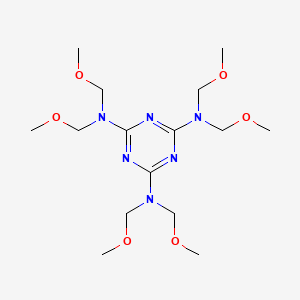

Hexa(methoxymethyl)melamine

描述

Metazin is in a group of drugs called nonsteroidal anti-inflammatory drugs (NSAIDs). Metazin works by reducing hormones that cause inflammation and pain in the body.

作用机制

Target of Action

Hexa(methoxymethyl)melamine (HMMM) is primarily used as a crosslinking agent in the production of coatings and rubber items . It plays a crucial role in improving adhesion between the rubber and the steel reinforcing cords in vehicle tires .

Mode of Action

HMMM is a hemiaminal ether produced via the reaction of melamine with formaldehyde and excess methanol . The methanol also acts as a solvent for the reaction . It can be considered as a monomeric intermediate in the formation of melamine resin .

Biochemical Pathways

It is known that hmmm is used in the formation of melamine nanoparticles and for the production of castings .

Pharmacokinetics

It is known that hmmm has some water solubility and slowly leaches out of the rubber, particularly from the particles formed as the tires wear down through use .

Result of Action

The primary result of HMMM’s action is the improved adhesion between the rubber and the steel reinforcing cords in vehicle tires . This leads to enhanced durability and performance of the tires. Its leaching from worn-down tires introduces it into urban waters, where it has become a contaminant of emerging concern .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of HMMM. For instance, road runoff can introduce it into urban waters . Moreover, HMMM could be discharged into rivers with wastewaters from the automotive industry and related branches .

生化分析

Biochemical Properties

Hexa(methoxymethyl)melamine plays a significant role in biochemical reactions, particularly as a crosslinking agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the production of vehicle tires, where it improves adhesion between rubber and steel reinforcing cords . Additionally, its water solubility allows it to leach out of rubber over time, potentially interacting with environmental biomolecules .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. Studies have demonstrated that this compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with acute toxic effects on aquatic organisms such as daphnia . The compound’s impact on cell function includes alterations in gene expression and disruptions in normal cellular metabolism, which can lead to adverse effects on cell viability and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form crosslinks with biomolecules. This compound can bind to proteins and enzymes, leading to enzyme inhibition or activation . The binding interactions with biomolecules can result in changes in gene expression and alterations in cellular processes . The compound’s ability to form stable crosslinks makes it effective in enhancing the durability of materials, but it also raises concerns about its potential toxicity and environmental impact .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can slowly leach out of rubber products, leading to long-term effects on cellular function . In vitro and in vivo studies have observed that the compound’s impact on cells and tissues can persist over extended periods, potentially leading to chronic toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects . Studies have shown that high doses of this compound can lead to toxic effects on aquatic organisms and potentially other animal models . The threshold effects observed in these studies highlight the importance of understanding the dosage-dependent toxicity of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation . The compound’s effects on metabolic flux and metabolite levels can influence cellular processes and overall metabolic function . Understanding the metabolic pathways of this compound is crucial for assessing its potential impact on biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation in specific tissues can affect its activity and function . Studies have shown that this compound can be transported into cells and distributed within various cellular compartments, potentially leading to localized effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall impact on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential toxicity .

生物活性

Hexa(methoxymethyl)melamine (HMMM) is a hexa-functional crosslinking agent derived from the reaction of melamine with formaldehyde and methanol. It is widely utilized in various industrial applications, particularly in coatings, plastics, and rubber production. This article delves into the biological activity of HMMM, exploring its biochemical properties, cellular effects, pharmacokinetics, and environmental implications.

Chemical Structure and Synthesis

HMMM is synthesized through a two-step process involving the polymerization of hexamethylol melamine (HMM) with methanol under acid catalysis. The synthesis results in a compound that can form crosslinked networks, enhancing the mechanical properties of materials such as rubber and plastics.

Synthesis Steps

- Polymerization : HMM reacts with a controlled amount of methanol to form oligomers.

- Etherification : Excess methanol is added to complete the etherification process, resulting in HMMM with low monomer content.

HMMM acts primarily as a crosslinking agent, interacting with hydroxyl (-OH) and carboxyl (-COOH) groups in polymers. This interaction leads to the formation of stable acetal or ether linkages, which are crucial for enhancing material properties such as hardness and chemical resistance.

- Cellular Effects : HMMM influences various cellular processes, including gene expression and metabolic pathways. Studies indicate that it can affect cell signaling pathways and may lead to enzyme inhibition or activation depending on concentration.

- Pharmacokinetics : HMMM exhibits moderate water solubility and can leach from products like tires into the environment. This leaching can have long-term effects on cellular function due to its persistent presence in ecosystems .

Dosage Effects

Research indicates that the effects of HMMM vary significantly with dosage:

- Low Doses : Generally non-toxic with minimal biological impact.

- High Doses : Associated with adverse effects, including potential toxicity in animal models.

Environmental Impact

HMMM has been detected in various environmental matrices, including surface waters. Its presence raises concerns regarding its role as an emerging contaminant:

- Detection Levels : Studies report concentrations around 1700 ng/L in stormwater-impacted areas .

- Regulatory Status : Included in programs like the High Production Volume (HPV) Challenge Program due to its widespread use and potential environmental impact .

Case Study 1: Environmental Monitoring

A study conducted on surface waters near industrial sites revealed elevated levels of HMMM, suggesting significant leaching from products containing this compound. The findings underscore the need for monitoring and regulation of HMMM as a potential pollutant .

Case Study 2: Cellular Response

In vitro studies examining the effects of HMMM on cell cultures demonstrated alterations in gene expression profiles associated with stress responses. These changes highlight the compound's potential biological activity beyond its industrial applications.

科学研究应用

Coatings and Paints

HMMM is widely used in the formulation of coatings and paints due to its excellent cross-linking capabilities. It enhances the durability, chemical resistance, and thermal stability of coatings applied on various substrates, including metals and plastics. The cross-linking reaction between HMMM and hydroxylated polymers results in coatings that exhibit improved mechanical properties and resistance to environmental degradation .

Table 1: Properties of HMMM-based Coatings

| Property | Description |

|---|---|

| Chemical Resistance | High resistance to solvents and chemicals |

| Thermal Stability | Maintains integrity at elevated temperatures |

| Mechanical Strength | Enhanced hardness and scratch resistance |

| UV Protection | Provides protection against light degradation |

Plastics and Resins

In addition to coatings, HMMM is incorporated into various plastic formulations. It acts as a curing agent in thermosetting resins, contributing to the material's strength and longevity. HMMM-containing resins are particularly valuable in automotive applications, where they are used for components that require high performance under stress .

Contaminant Assessment

Recent studies have identified HMMM as an emerging contaminant in aquatic environments. Research conducted in Germany revealed that HMMM was detected in 60 out of 117 water samples from different river systems, with concentrations ranging from <10 to 880 ng/L . This suggests that wastewater from industries such as automotive manufacturing may contribute to the presence of HMMM in natural water bodies.

Table 2: Concentrations of HMMM in Water Samples

| Location | Sample Count | Concentration Range (ng/L) |

|---|---|---|

| German Rivers | 117 | <10 - 880 |

| Australian Waters | 40 | <5 - 280 |

Toxicological Studies

HMMM has been linked to toxic effects on aquatic organisms, such as daphnia, indicating potential ecological risks associated with its presence in water bodies . A study conducted in Australia assessed the occurrence of HMMM alongside cyclic amines in surface waters, highlighting the need for further research on the environmental fate of these compounds .

Environmental Monitoring in Germany

A comprehensive study monitored the occurrence of HMMM in German rivers over time. The data indicated significant variations in concentrations due to effective removal processes within short distances along the river course. This study serves as a critical assessment of HMMM as an environmental pollutant and underscores the necessity for ongoing monitoring efforts .

Urban Runoff Analysis in Canada

In a study focused on urban watersheds in Ontario, Canada, researchers collected surface water samples during rain events to analyze HMMM concentrations. The findings revealed elevated levels during stormwater runoff periods, further emphasizing the role of urban infrastructure in transporting this compound into natural waterways .

化学反应分析

Crosslinking Reactions with Polymers

Hexa(methoxymethyl)melamine primarily reacts with polymers containing hydroxyl (-OH) or carboxyl (-COOH) groups, forming networked structures through acid-catalyzed mechanisms .

| Reaction Type | Functional Group | Catalyst | Linkage Formed | Resulting Property Enhancement |

|---|---|---|---|---|

| Etherification | -OH | Sulfonic acids | Ether (C-O-C) | Hardness, chemical resistance |

| Acetal Formation | -COOH | p-TSA* | Acetal (R-O-C-O-R) | Thermal stability |

*p-Toluenesulfonic acid

Mechanism Steps :

-

Protonation : Acid catalyst protonates methoxymethyl groups .

-

Nucleophilic attack : Polymer hydroxyl/carboxyl groups attack the electrophilic carbon.

-

Ether bond formation : Methanol is released as a byproduct .

Crosslinking density depends on temperature (80–150°C), catalyst concentration (0.5–2.0 wt%), and reaction time (10–60 min) . Excess methoxymethyl groups allow multiple crosslinks per molecule, creating 3D polymer networks.

Self-Condensation Reactions

Under moisture-deficient conditions, this compound undergoes autocatalytic condensation:

Key characteristics:

-

Forms methylene bridges between triazine rings

-

Reduces free formaldehyde content by 40–60% compared to conventional melamine resins

Hydrolysis and Degradation Pathways

Aqueous environments induce hydrolytic breakdown through two primary routes:

| Condition | Pathway | Products Detected |

|---|---|---|

| pH < 3 (acidic) | Demethylolation | Formaldehyde, NH₃, CO₂ |

| pH > 9 (alkaline) | Triazine ring cleavage | Cyanuric acid, methylamines |

Hydrolysis rates follow first-order kinetics with at pH 7 and 25°C .

Environmental Reaction Byproducts

Recent studies detected this compound degradation products in aquatic systems:

| Location | Byproduct | Concentration Range | Source Attribution |

|---|---|---|---|

| German Rivers | Methylolmelamines | 50–880 ng/L | Automotive coatings |

| Australian Creeks | Cyanuric acid | <5–46 ng/L | Tire wear particles |

Notably, 60% of German river samples contained residual this compound, with loads up to 2.3 kg/day in the Rhine basin .

This reaction profile demonstrates this compound's dual role as an industrial crosslinker and environmental contaminant. Ongoing research focuses on developing non-persistent analogs through modified etherification protocols and advanced wastewater treatment methods .

属性

IUPAC Name |

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N6O6/c1-22-7-19(8-23-2)13-16-14(20(9-24-3)10-25-4)18-15(17-13)21(11-26-5)12-27-6/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCADMBVWNPPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27936-91-0 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexakis(methoxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27936-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9027520 | |

| Record name | Hexa(methoxymethyl)melamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexakis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3089-11-0 | |

| Record name | Hexakis(methoxymethyl)melamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3089-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metazin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexakis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexa(methoxymethyl)melamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexakis(methoxymethyl)melamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAKIS(METHOXYMETHYL)MELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890DZ25729 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。